molecular formula C14H10Cl2N2O4 B14616249 N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide CAS No. 60962-99-4

N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide

Cat. No.: B14616249
CAS No.: 60962-99-4
M. Wt: 341.1 g/mol
InChI Key: BCXCCZIBKNWFBJ-UHFFFAOYSA-N
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Description

N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide is an organic compound with a complex structure that includes both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide typically involves the reaction of 2,6-dichloro-4-nitrophenol with 4-aminophenyl acetate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

60962-99-4

Molecular Formula

C14H10Cl2N2O4

Molecular Weight

341.1 g/mol

IUPAC Name

N-[4-(2,6-dichloro-4-nitrophenoxy)phenyl]acetamide

InChI

InChI=1S/C14H10Cl2N2O4/c1-8(19)17-9-2-4-11(5-3-9)22-14-12(15)6-10(18(20)21)7-13(14)16/h2-7H,1H3,(H,17,19)

InChI Key

BCXCCZIBKNWFBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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